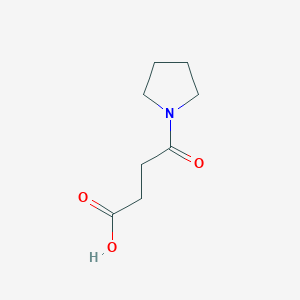

4-Oxo-4-(pyrrolidin-1-yl)butanoic acid

Beschreibung

Contextualization within Relevant Chemical Classes and Scaffolds

4-Oxo-4-(pyrrolidin-1-yl)butanoic acid belongs to two key chemical classes: pyrrolidines and succinic acid derivatives.

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing a nitrogen atom. This scaffold is of immense interest in drug discovery due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. chemicalbook.com The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to the stereochemistry of a molecule. The pyrrolidine moiety can also enhance aqueous solubility and other physicochemical properties of a drug candidate. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted pyrrolidines) can serve as a hydrogen bond donor, facilitating interactions with biological targets. thsci.com

The succinic acid derivative aspect of the molecule refers to its four-carbon dicarboxylic acid backbone, where one of the carboxylic acid groups is modified into an amide. Succinic acid and its derivatives are recognized as important precursors for a wide range of chemicals with applications in the pharmaceutical and food industries. researchgate.net They can be utilized to synthesize valuable chemicals such as tetrahydrofuran, γ-butyrolactone, and 1,4-butanediol. researchgate.net

The combination of these two scaffolds in this compound results in a molecule with a distinct set of properties, making it a valuable intermediate for creating more complex chemical entities.

Overview of Research Significance and Potential Academic Applications

The primary significance of this compound in academic research lies in its role as a versatile scaffold for the synthesis of novel, biologically active compounds. While research focusing exclusively on this compound is limited, its structural motif is a recurring theme in the development of new therapeutic agents.

For instance, the core structure of this compound is evident in more complex molecules that have been investigated for their therapeutic potential. A notable example is the development of potent and selective S1P1 receptor agonists based on a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold. nih.gov These compounds have shown potential in the treatment of autoimmune diseases. nih.gov

Furthermore, derivatives of 4-oxo-4-(piperazin-1-yl)butanoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net This highlights the utility of the 4-oxobutanoic acid moiety in conjunction with a cyclic amine in generating compounds with specific pharmacological profiles.

The academic interest in this compound and its analogs is driven by the potential to systematically modify its structure to achieve desired biological activities. The pyrrolidine ring can be substituted to alter its stereochemistry and binding interactions, while the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to create a diverse library of compounds for screening and lead optimization in drug discovery programs.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-4-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(3-4-8(11)12)9-5-1-2-6-9/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSJBLXBDQWPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357501 | |

| Record name | 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69338-35-8 | |

| Record name | 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69338-35-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Chemical Synthesis Routes for 4-Oxo-4-(pyrrolidin-1-yl)butanoic Acid

Traditional Reaction Pathways (e.g., Friedel-Crafts and Grignard Chemistry from Succinic Anhydride)

While classical reactions like the Friedel-Crafts acylation and Grignard reactions are staples of organic synthesis, their direct application to the synthesis of this compound from succinic anhydride (B1165640) and pyrrolidine (B122466) is not the most conventional approach. Friedel-Crafts acylations are typically employed for the acylation of aromatic compounds and are therefore not directly applicable to the non-aromatic pyrrolidine ring. Similarly, a Grignard-based synthesis would be an indirect and overly complex route for this particular molecule.

A more direct and traditional pathway involves the aminolysis of succinic anhydride with pyrrolidine. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the secondary amine, pyrrolidine, acts as a nucleophile and attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the desired N-substituted butanoic acid.

The reaction is typically carried out by mixing succinic anhydride and pyrrolidine in a suitable solvent. The mechanism proceeds through a tetrahedral intermediate, which then collapses to form the final amide product. The use of two equivalents of the amine is common in the aminolysis of acid anhydrides, where the second equivalent acts as a base to neutralize the carboxylic acid formed, driving the reaction to completion.

A key advantage of this method is its simplicity and high atom economy. The reaction of succinic anhydride with benzylamine, a primary amine, to form 4-(benzylamino)-4-oxobutanoic acid proceeds readily at 0°C in toluene, suggesting that similar conditions could be applied for the reaction with the secondary amine pyrrolidine.

Table 1: Key Reactants for Traditional Synthesis

| Compound Name | Role in Synthesis |

| Succinic anhydride | Acylating agent |

| Pyrrolidine | Nucleophile |

| Toluene | Solvent (example) |

Condensation Reactions Involving Glyoxylic Acid

Condensation reactions provide an alternative route to butanoic acid derivatives. While not a direct synthesis for the saturated this compound, reactions involving glyoxylic acid can produce related unsaturated precursors. For instance, the aldol (B89426) condensation of methyl ketones with glyoxylic acid has been shown to produce 4-oxo-2-butenoic acids.

In a similar vein, a Knoevenagel-type condensation could be envisioned, though this is more speculative. The bifunctional nature of glyoxylic acid, possessing both an aldehyde and a carboxylic acid group, allows for a range of condensation reactions.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis Techniques for Related Butanoic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of 4-oxo-2-butenoic acids through the aldol condensation of methyl ketones and glyoxylic acid. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

For example, the synthesis of (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid was achieved in 94% yield using microwave-assisted heating. This suggests that microwave assistance could be a viable strategy for enhancing the efficiency of the synthesis of this compound, potentially from the aminolysis of succinic anhydride or in other multi-step synthetic sequences. The synthesis of various esters, such as heptyl butanoate and butyl benzoate, has also been shown to be accelerated under microwave irradiation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Butanoic Acid Derivative

| Reaction | Conditions | Reaction Time | Yield | Reference |

| Aldol condensation of 4-cyanoacetophenone and glyoxylic acid | Conventional Heating | 18 h | 25% | |

| Aldol condensation of 4-cyanoacetophenone and glyoxylic acid | Microwave-Assisted | 1 h | 45% |

Enzymatic Synthesis and Biocatalytic Transformations of Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While specific enzymatic routes to this compound are not widely reported, the enzymatic synthesis of related γ-keto acids and their derivatives is an active area of research.

For instance, ketoreductases have been used for the stereoselective reduction of γ-keto nitriles to produce chiral γ-lactones. This highlights the potential for using enzymes to introduce chirality into molecules structurally similar to the target compound. Furthermore, biocatalytic oxidative cascades have been developed for the conversion of fatty acids into α-ketoacids, demonstrating the power of enzymes in performing selective oxidations. The use of enzymes like transketolase for carbon-carbon bond formation in the synthesis of dihydroxyketones also points to the broader applicability of biocatalysis in constructing complex molecules from simple precursors.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of structurally related analogs and derivatives of this compound often employs similar synthetic strategies. For example, a variety of N-substituted 4-oxobutanoic acids can be prepared through the reaction of succinic anhydride with different primary or secondary amines.

A study on the synthesis of 4-aryl-4-oxobutanoic acids involved their reaction with aliphatic N,N-diamines to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones. This demonstrates the utility of 4-oxobutanoic acid scaffolds as building blocks for more complex heterocyclic systems.

Furthermore, derivatives can be created by modifying the carboxylic acid functionality. For instance, the synthesis of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid derivatives involved coupling the carboxylic acid with various amines to form amides. The synthesis of potent and selective S1P1 agonists has been achieved through the preparation of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, showcasing the importance of this structural motif in medicinal chemistry.

Table 3: Examples of Structurally Related Analogs and their Synthetic Precursors

| Analog/Derivative | Key Precursors | Synthetic Approach | Reference |

| 4-(Benzylamino)-4-oxobutanoic acid | Succinic anhydride, Benzylamine | Aminolysis | |

| 4-Aryl-4-oxobutanoic acids | Aryl compound, Succinic anhydride | Friedel-Crafts acylation | |

| N-(2-Aminoethyl)-4-oxo-4-phenylbutanamide | 4-Oxo-4-phenylbutanoic acid, Ethylenediamine | Amidation | |

| 4-Oxo-N-phenyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-butanamide | 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid, Aniline | Amidation | |

| 4-Oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid | Indoline (B122111) derivative, Succinic anhydride | Multi-step synthesis |

Pyrrolidine-Containing Butanoic Acid Derivatives

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and drug discovery, frequently appearing in the structure of approved drugs nih.govnih.gov. Consequently, a vast number of synthetic methods focus on producing pyrrolidine derivatives. These strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors nih.gov.

A predominant method for synthesizing chiral pyrrolidine derivatives involves using optically pure starting materials such as proline or 4-hydroxyproline (B1632879) nih.gov. For instance, (S)-prolinol, obtained from the reduction of proline, can be condensed with carboxylic acids to form complex derivatives like the drug Avanafil nih.gov. Another approach involves 1,3-dipolar cycloaddition reactions, which are powerful for constructing highly substituted pyrrolidine rings from various precursors nih.gov. More advanced techniques include iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which can then undergo cycloaddition to yield polysubstituted pyrrolidines acs.org.

| Strategy | Key Precursors | Reaction Type | Example Product Class | Reference |

|---|---|---|---|---|

| Functionalization of Chiral Pool | (S)-Proline, (R)-4-Hydroxyproline | Reduction, Condensation, Substitution | Chiral drugs (e.g., Avanafil) | nih.gov |

| Cycloaddition Reactions | Azomethine ylides, Alkenes | [3+2] Cycloaddition | Polysubstituted pyrrolidines | nih.govacs.org |

| Homologation | Pyrrolidine carboxylic acids | Arndt–Eistert Reaction | Pyrrolidine acetic acid derivatives | nih.govmdpi.com |

| Reductive Amination | Aldehydes, Amines | Reductive Amination/Cyclization | Substituted pyrrolidines | nih.gov |

Modification of the Butanoic Acid Moiety

The butanoic acid portion of this compound offers a reactive handle for further chemical diversification. The terminal carboxylic acid group can undergo a variety of transformations to produce a wide range of derivatives, thereby altering the molecule's physicochemical properties.

Common modifications include:

Amidation: The carboxylic acid can be activated and coupled with various amines to form secondary or tertiary amides. This is a standard procedure in medicinal chemistry, as demonstrated in the synthesis of derivatives of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid, where the acid was coupled with amines like 3-aminomethylpyridine and morpholine (B109124) researchgate.net.

Esterification: Reaction with an alcohol, typically under acidic conditions, converts the carboxylic acid to an ester. For example, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butanoic acid is converted to its methyl ester using methanol (B129727) and sulfuric acid as a catalyst googleapis.com.

Homologation: The Arndt–Eistert reaction provides a method for extending the carbon chain of the carboxylic acid by one methylene (B1212753) unit. This multi-step process involves converting the acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent rearrangement, and has been used in the synthesis of precursors for drugs like Clemastine nih.govmdpi.com.

| Modification | Reagents/Reaction | Product | Reference |

|---|---|---|---|

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide | researchgate.net |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | googleapis.com |

| Chain Extension (Homologation) | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Homologous Carboxylic Acid | nih.govmdpi.com |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | nih.gov |

Enantioselective Synthesis Approaches for Related Amino Acids and Derivatives

The stereochemistry of pyrrolidine derivatives is often crucial for their biological activity, making enantioselective synthesis a critical area of research nih.gov. Numerous strategies have been developed to control the three-dimensional arrangement of substituents on the pyrrolidine ring and related structures.

Key approaches include:

Chiral Pool Synthesis: As mentioned previously, utilizing naturally occurring chiral molecules like L-proline, D-proline, or 4-hydroxyproline is a foundational strategy. These precursors provide a stereochemically defined scaffold that can be elaborated into more complex targets nih.govnih.gov.

Organocatalysis: Chiral small molecules, often themselves proline derivatives, are used to catalyze asymmetric reactions. For example, proline-catalyzed asymmetric α-amination of aldehydes is an effective method for producing chiral 1,2-diamines, which can be precursors to enantiomerically enriched 2-aminomethyl and 3-amino pyrrolidines acs.orgmdpi.com.

Chiral Auxiliaries and Ligands: A chiral auxiliary can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. Alternatively, chiral ligands can be coordinated to a metal catalyst to create a chiral environment for the reaction. The use of chiral Ni(II) complexes derived from proline has been successful in the asymmetric synthesis of various α-amino acids nih.gov.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. For example, proteases have been used in the kinetic resolution of racemic esters to isolate a single enantiomer of a desired carboxylic acid intermediate googleapis.com.

Stereoselective Cyclization: Diastereoselective cyclization reactions can establish multiple stereocenters in a single step. An example is the zinc-mediated reductive cyclization of γ-nitroaldehydes, formed from the conjugate addition of aldehydes to nitro-olefins, to give spirocyclic pyrrolidine derivatives thieme-connect.de.

| Approach | Description | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials like L-proline. | High (maintains starting material's chirality) | nih.govnih.gov |

| Organocatalysis | Catalysis by small chiral organic molecules. | Good to excellent enantioselectivity (e.g., >90% ee) | acs.orgthieme-connect.de |

| Chiral Metal Complexes | Asymmetric catalysis using chiral metal-ligand complexes. | High enantioselectivity (e.g., >98% ee) | nih.gov |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mix. | High chiral purity (e.g., >99% ee) | googleapis.com |

| Stereoselective Cyclization | Formation of a cyclic molecule with defined stereocenters. | Good to high diastereoselectivity | thieme-connect.dethieme-connect.com |

Chemical Reactivity and Transformation Studies

Reaction Kinetics and Mechanistic Investigations

The reactivity of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid is primarily dictated by its γ-keto acid structure. Mechanistic studies on analogous compounds provide a framework for understanding its kinetic behavior in various chemical transformations.

While specific oxidation studies on this compound are not extensively documented, research on structurally similar compounds, such as 4-oxo-4-phenyl butanoic acid, offers significant insights. The oxidation of these molecules is a subject of detailed kinetic analysis, often employing chromium(VI) reagents like tripropylammonium (B8586437) fluorochromate (TriPAFC).

Kinetic studies on the oxidation of 4-oxo-4-phenyl butanoic acid by TriPAFC show that the reaction is first order with respect to the oxidant, the oxo-acid substrate, and the acid catalyst (H⁺). derpharmachemica.comorientjchem.org The mechanism proceeds through the enol form of the keto acid. The rate of enolisation is a crucial, often rate-determining, step and is catalyzed by acid. derpharmachemica.comorientjchem.org The reaction involves the protonation of TriPAFC, which then acts as the effective oxidizing species. orientjchem.org

The catalytic activity of chelating agents like picolinic acid has been shown to enhance the rate of oxidation. derpharmachemica.com The proposed mechanism involves the formation of a complex between the Cr(VI) oxidant and picolinic acid, which then reacts with the substrate to form a ternary complex, facilitating the oxidation process. derpharmachemica.com The oxidation product of 4-oxo-4-phenyl butanoic acid is benzoic acid, suggesting that the reaction involves cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. derpharmachemica.com

Table 1: Kinetic Data for the Oxidation of 4-Oxo-4-phenyl butanoic acid by TriPAFC

This interactive table presents the effect of reactant concentrations on the observed pseudo-first-order rate constant (k₁) at 303 K.

| [TriPAFC] (mol dm⁻³) | [4-Oxo acid] (mol dm⁻³) | [H⁺] (mol dm⁻³) | k₁ (s⁻¹) |

| 0.001 | 0.010 | 0.5 | 0.00034 |

| 0.002 | 0.010 | 0.5 | 0.00035 |

| 0.004 | 0.010 | 0.5 | 0.00033 |

| 0.001 | 0.015 | 0.5 | 0.00052 |

| 0.001 | 0.020 | 0.5 | 0.00069 |

| 0.001 | 0.010 | 0.7 | 0.00048 |

| 0.001 | 0.010 | 0.9 | 0.00062 |

Data adapted from studies on 4-oxo-4-phenyl butanoic acid. orientjchem.org

Keto-enol tautomerism is a fundamental process for carbonyl compounds, including this compound. oregonstate.edu The equilibrium between the keto and enol forms is critical, as the enol is often the reactive intermediate in reactions at the α-carbon, such as oxidation and halogenation. derpharmachemica.comorientjchem.orglibretexts.org The process involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. oregonstate.edu

This tautomerization can be catalyzed by either acid or base. libretexts.orgkhanacademy.org

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base (e.g., water). libretexts.org

Base Catalysis: Proceeds via the removal of an α-proton by a base to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom. libretexts.org

The choice of solvent can significantly influence the rate of reactions involving keto-acids. This is often related to the solvent's polarity and its ability to stabilize transition states or intermediates. researchgate.netpsu.edu

In the oxidation of 4-oxo-4-phenyl butanoic acid, increasing the proportion of acetic acid in an acetic acid-water mixture (thereby decreasing the dielectric constant of the medium) was found to increase the reaction rate. derpharmachemica.comorientjchem.org This trend suggests an interaction between a positive ion and a dipole molecule is involved, consistent with a mechanism involving a protonated oxidant. orientjchem.org A less polar medium facilitates the formation of both the protonated oxidant and the enol form of the substrate. derpharmachemica.comorientjchem.org

For keto-enol tautomerization, solvent effects can be complex. Studies on related systems like 2-nitrocyclohexanone (B1217707) have shown that the transition state can shift from being more "ketone-like" to more "enol-like" as solvent polarity increases. researchgate.netrsc.org In some cases, particularly with less reactive carbonyls, more polar solvents can lead to slower reaction rates. acs.org Linear solvation energy relationships (LSER) are often used to quantify these effects, correlating reaction rates with solvent parameters. researchgate.netrsc.org

Table 2: Effect of Solvent Polarity on Oxidation Rate

This table shows the effect of the solvent composition (% Acetic Acid - % Water) on the pseudo-first-order rate constant (k₁) for the oxidation of 4-oxo-4-phenyl butanoic acid at 303 K.

| % Acetic Acid (v/v) | Dielectric Constant (D) | k₁ (s⁻¹) |

| 50 | 45.56 | 0.00034 |

| 60 | 38.60 | 0.00047 |

| 70 | 31.64 | 0.00068 |

| 80 | 24.68 | 0.00109 |

Data adapted from studies on 4-oxo-4-phenyl butanoic acid. orientjchem.org

Derivatization Strategies for Functionalization and Scaffold Diversification

The bifunctional nature of this compound, containing both a tertiary amide and a carboxylic acid, allows for a range of derivatization strategies to create more complex molecules.

The carboxylic acid group of this compound is a key handle for derivatization. It can readily react with primary or secondary amines to form a new amide bond, a cornerstone of medicinal chemistry and materials science. This transformation typically requires the activation of the carboxylic acid. nih.gov

Common methods for this direct amidation include:

Use of Coupling Reagents: Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are widely used to facilitate amide bond formation between a carboxylic acid and an amine. nih.gov

Metal-Based Catalysis/Mediation: Lewis acids such as titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, often in a pyridine (B92270) solvent at elevated temperatures. nih.gov Zirconium(IV) chloride has also been employed as a catalyst for this transformation. nih.gov

Boron Reagents: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective stoichiometric reagents for the direct amidation of carboxylic acids under relatively mild conditions. acs.org

These methods allow the pyrrolidinyl butanoic acid scaffold to be linked to a wide variety of amine-containing molecules, enabling the synthesis of diverse chemical libraries. nih.gov

The 1,4-dicarbonyl relationship between the ketone and the carboxylic acid group in this compound (or its ester form) is a classic structural motif for the synthesis of five-membered heterocycles, most notably pyrroles. The premier method for this transformation is the Paal-Knorr pyrrole (B145914) synthesis. rgmcet.edu.inuctm.edu

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions, to yield a substituted pyrrole. organic-chemistry.orgalfa-chemistry.com

The general mechanism involves:

Nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. uctm.edu

Dehydration to form an imine.

Intramolecular attack of the enamine (formed from the second carbonyl group) onto the imine.

A final dehydration step to yield the aromatic pyrrole ring. organic-chemistry.org

While this reaction is highly efficient, traditional methods can require harsh conditions like prolonged heating in acid. rgmcet.edu.in Modern modifications have introduced a variety of catalysts, including Lewis acids (e.g., MgI₂) and environmentally benign options like citric acid, to facilitate the reaction under milder conditions. uctm.edunih.gov Therefore, the core structure of this compound serves as a potential precursor to N-substituted pyrrole derivatives through condensation with various primary amines.

Role as a Versatile Synthetic Building Block (C4 Synthon)

This compound, a derivative of succinic acid, presents itself as a valuable C4 synthon in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, alongside a stable pyrrolidine (B122466) amide, allows for a variety of chemical transformations. This structure is a key component in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The pyrrolidine ring, a common motif in many biologically active compounds, further enhances its utility as a synthetic precursor. mdpi.com

The reactivity of this compound can be exploited at either the carboxylic acid or the ketone functionality, enabling its incorporation as a four-carbon unit into a larger molecular framework. Research into related compounds, such as 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid, demonstrates the synthetic utility of this class of molecules. researchgate.net In these studies, the carboxylic acid moiety readily undergoes coupling reactions with various amines to form new amide bonds. researchgate.net This reactivity is a cornerstone of its function as a building block.

For instance, the general reaction scheme involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine. This is a common strategy for extending the molecular structure from the acid terminus.

Table 1: Representative Amide Coupling Reactions of a Related 4-Oxo-Butanoic Acid Derivative

| Amine Reactant | Resulting Product |

|---|---|

| 3-Aminomethylpyridine | N-(pyridin-3-ylmethyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide |

| Morpholine (B109124) | 4-(morpholino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione |

| Aniline | 4-Oxo-N-phenyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide |

Data derived from studies on a structurally similar compound to illustrate the synthetic potential. researchgate.net

Furthermore, the ketone functionality provides another site for chemical modification. While specific examples for this compound are not extensively documented in the provided search results, the chemical principles of ketone reactivity would apply. These could include reduction to a secondary alcohol, reductive amination, or reactions involving the formation of enolates to create new carbon-carbon bonds at the alpha-position.

The strategic combination of these reactive sites allows for the stepwise construction of complex molecules. A synthetic sequence could involve an initial amide coupling at the carboxylic acid, followed by a subsequent transformation at the ketone, effectively using the molecule as a versatile four-carbon linker. The stability of the pyrrolidine amide under various reaction conditions is a key advantage, ensuring the integrity of that part of the molecule during subsequent synthetic steps.

While direct and detailed research findings on the specific use of this compound as a C4 synthon are limited in the provided search results, the reactivity patterns of analogous structures strongly support its potential in this role. researchgate.netnih.gov Its structural components are present in various biologically active molecules, indicating its relevance as a precursor in medicinal chemistry. mdpi.comnih.gov The development of novel synthetic methodologies utilizing this and similar C4 building blocks is an active area of research. chimicatechnoacta.ruresearchgate.netbiointerfaceresearch.com

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, typically a protein.

Prediction of Ligand-Target Interactions

In the context of the synthesis of more complex inhibitors, 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid can be considered a crucial building block or scaffold. Computational methods can be employed to predict the potential targets for compounds derived from this scaffold. While this compound itself may not be the final active ligand, its structural features—a carboxylic acid group, a ketone, and a pyrrolidine (B122466) ring—provide anchor points for interactions within a protein's binding site.

For instance, in the development of LONP1 inhibitors, this butanoic acid derivative is a precursor to more elaborate molecules. google.com A hypothetical docking study of this compound into the active site of a target protein would likely show the carboxylic acid forming hydrogen bonds or ionic interactions with positively charged amino acid residues (like lysine (B10760008) or arginine) or with backbone amides. The pyrrolidine ring, being a non-polar, saturated heterocycle, could engage in van der Waals or hydrophobic interactions within a corresponding pocket of the active site. The central ketone group offers an additional hydrogen bond acceptor.

Table 1: Predicted Interaction Profile of this compound Moieties

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Lysine, Arginine, Histidine, Serine |

| Pyrrolidine Ring | Hydrophobic Interactions, Van der Waals Forces | Leucine, Isoleucine, Valine, Phenylalanine |

| Ketone Carbonyl | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

Active Site Analysis and Binding Mechanism Elucidation

When used as a fragment in the design of a larger inhibitor, understanding how this compound or its derivatives orient within an active site is critical. For example, in the design of arginase inhibitors, the pyrrolidine scaffold is a key feature of highly functionalized molecules. google.com

Active site analysis of a target protein would reveal key pockets and residues that can accommodate the different parts of this molecule. The carboxylic acid could act as a mimic for a natural substrate's carboxylate group, thus anchoring the inhibitor. The pyrrolidine ring can be functionalized to extend into other pockets of the active site, enhancing potency and selectivity. The elucidation of the binding mechanism would involve analyzing the conformational changes in both the ligand and the protein upon binding and calculating the binding free energy to estimate the affinity of the compound for the target.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which in turn dictate its reactivity and intermolecular interactions.

Frontier Orbital Theory Applications in Mechanistic Rationalization

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO would likely be localized on the lone pairs of the oxygen atoms (in the carboxylate and ketone) and the nitrogen of the pyrrolidine ring, indicating these as sites of potential nucleophilic attack. The LUMO would likely be centered on the carbonyl carbons, which are the most electrophilic centers. These calculations can help rationalize the reaction mechanisms in its synthetic applications, for instance, in the formation of amide bonds during the synthesis of more complex inhibitors.

Electronic Structure and Reactivity Predictions

Calculations of the electronic structure can provide a map of the electron density distribution and the electrostatic potential of the molecule. This allows for the prediction of which parts of the molecule are electron-rich (and thus likely to interact with positively charged regions of a target) and which are electron-poor (likely to interact with negatively charged regions).

For this compound, the electrostatic potential map would show a high negative potential around the carboxylic acid and ketone oxygens, and a region of positive potential around the carboxylic acid proton. This information is invaluable for predicting non-covalent interactions that stabilize the ligand-protein complex.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. This compound serves as a valuable scaffold in SBDD. Its relatively simple and rigid structure provides a good starting point for elaborating more complex molecules with improved pharmacological properties.

In a typical SBDD campaign, this molecule could be identified as a "fragment" that binds to a specific region of the target protein. Medicinal chemists would then use this information to "grow" the fragment by adding other chemical groups to improve its binding affinity and selectivity. For instance, the pyrrolidine ring can be substituted to explore additional binding pockets, or the butanoic acid chain can be modified to optimize the interaction with the target. This approach has been successfully used in the development of various inhibitors, including those for proteasomes. google.com

Advanced Analytical Techniques in Chemical Research

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid are not widely published in publicly accessible databases, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its constituent functional groups and related structures. simsonpharma.comdocbrown.info

For a ¹H-NMR spectrum, one would anticipate distinct signals corresponding to the protons in the pyrrolidine (B122466) ring and the butanoic acid chain. The protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring would likely appear as multiplets in the downfield region, typically around 3.4-3.6 ppm, due to the deshielding effect of the nitrogen. The other two protons on the pyrrolidine ring would be expected further upfield, around 1.8-2.0 ppm. The methylene (B1212753) protons of the butanoic acid chain would present as two distinct triplets. The protons alpha to the amide carbonyl would be expected around 2.8 ppm, while those alpha to the carboxylic acid carbonyl would appear around 2.5 ppm. The acidic proton of the carboxylic acid would give a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

In a ¹³C-NMR spectrum, each unique carbon atom in this compound would produce a separate signal. docbrown.info The carbonyl carbons of the amide and carboxylic acid would be the most downfield, typically in the range of 170-180 ppm. The carbons of the pyrrolidine ring attached to the nitrogen would be expected around 45-50 ppm, while the other two pyrrolidine carbons would resonate at approximately 24-26 ppm. The methylene carbons of the butanoic acid chain would have distinct chemical shifts, influenced by the adjacent carbonyl groups.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175-180 |

| Amide Carbonyl (-C=O) | - | ~170-173 |

| Pyrrolidine CH₂ (adjacent to N) | ~3.4-3.6 (multiplet) | ~45-50 |

| Pyrrolidine CH₂ | ~1.8-2.0 (multiplet) | ~24-26 |

| Butanoic Acid CH₂ (alpha to amide) | ~2.8 (triplet) | ~30-35 |

| Butanoic Acid CH₂ (alpha to acid) | ~2.5 (triplet) | ~28-32 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the FTIR spectrum of this compound, one would expect to observe characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. researchgate.net The C=O stretching vibrations of the carboxylic acid and the tertiary amide would appear as strong, sharp peaks around 1710 cm⁻¹ and 1640 cm⁻¹, respectively. The C-N stretching of the amide would likely be observed in the 1400-1450 cm⁻¹ region. Bending vibrations for the methylene groups would be seen in the 1400-1470 cm⁻¹ range, and C-H stretching vibrations from the alkyl groups would appear in the 2850-2960 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid C=O Stretch | ~1710 | Strong, Sharp |

| Amide C=O Stretch | ~1640 | Strong, Sharp |

| C-H Stretch (Alkyl) | 2850-2960 | Medium to Strong |

| C-N Stretch (Amide) | 1400-1450 | Medium |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound (molecular weight: 171.19 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 171. hmdb.cachemscene.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the structure. Common fragmentation pathways would involve the loss of the carboxylic acid group (a loss of 45 amu, leading to a fragment at m/z 126) and cleavage of the amide bond. The pyrrolidine ring could also undergo fragmentation. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 171 | [M]⁺ (Molecular Ion) |

| 126 | [M - COOH]⁺ |

| 113 | [M - C₄H₅O₂]⁺ |

| 84 | [C₅H₈NO]⁺ |

| 70 | [C₄H₈N]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and purity analysis of non-volatile compounds like this compound. A reverse-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (such as water with a small amount of an acid like formic or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The gradient or isocratic elution conditions would be optimized to achieve good separation and peak shape. Detection would commonly be performed using a UV detector, likely at a wavelength around 210 nm where the carbonyl groups absorb. The retention time of the compound under specific conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification of purity.

Table 4: Typical HPLC Parameters for Analysis of Carboxylic Acids

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. nih.gov The mobile phase, or eluent, would typically be a mixture of a polar and a less polar organic solvent. A common system for a compound of this polarity might be a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. After eluting the plate, the compound spot would be visualized, often using an indicator like potassium permanganate (B83412) or by viewing under UV light if the compound is UV-active. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be a characteristic property under the specific TLC conditions used.

Table 5: Illustrative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate : Hexane (e.g., 1:1 v/v) |

| Visualization | Potassium Permanganate Stain or UV Light (254 nm) |

Advanced Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification of this compound

The comprehensive analysis of "this compound" and its metabolites within complex biological matrices presents a significant analytical challenge due to its polar nature, which comprises a carboxylic acid and a tertiary amide. nih.govsysrevpharm.org The effective separation, detection, and identification of this compound and its metabolic products necessitate the use of advanced hyphenated analytical techniques. These methods, which couple a high-resolution separation technique with a sensitive and selective detection method like mass spectrometry (MS), are indispensable for modern metabolomics and chemical analysis. nih.govnih.gov This section will delve into the application of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) for the analysis of "this compound".

LC-MS is a cornerstone technique for the analysis of polar and non-volatile compounds in complex mixtures. alliedacademies.org For "this compound," which possesses both a polar carboxylic acid group and a pyrrolidine ring, reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are two of the most applicable separation strategies.

Reversed-Phase Liquid Chromatography (RPLC-MS):

In RPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of "this compound" would be relatively low due to its polarity. To enhance retention and achieve better separation from other matrix components, derivatization of the carboxylic acid group can be employed. researchgate.netnih.gov For instance, derivatization with n-butanol can improve retention on RPLC columns and enhance ionization efficiency in the mass spectrometer. nih.gov

A typical RPLC-MS/MS method for the analysis of "this compound" in a biological fluid like plasma or urine would involve protein precipitation followed by derivatization. The separation could be performed on a C18 column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, with a small amount of formic acid to improve peak shape and ionization. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC-MS):

HILIC is particularly well-suited for the separation of highly polar compounds and offers an alternative to RPLC without the need for derivatization. sysrevpharm.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This technique would provide good retention for the polar "this compound."

The following table outlines a potential HILIC-LC-MS/MS method for the analysis of "this compound".

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | HILIC column (e.g., aminopropyl or amide-based) |

| Mobile Phase A | Acetonitrile with 0.1% formic acid |

| Mobile Phase B | Water with 0.1% formic acid |

| Gradient | 95% A to 50% A over 10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan/dd-MS2 for identification |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of "this compound," derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. neliti.com Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids. neliti.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.

The analysis of cyclic imides and amides by GC-MS has been established, providing a basis for the analysis of the pyrrolidine amide structure within the target molecule. nih.govmdpi.com

Below are the proposed GC-MS conditions for the analysis of the silylated derivative of "this compound".

| Parameter | Condition |

| Gas Chromatograph | Gas Chromatograph with a split/splitless injector |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Mode | Full Scan |

CE-MS is an exceptionally high-resolution separation technique, particularly advantageous for the analysis of polar and charged metabolites in complex and volume-limited samples. nih.govnih.govspringernature.com Given that "this compound" is an acidic compound, it will be negatively charged at neutral or basic pH, making it an ideal candidate for CE-MS analysis in negative ion mode. sciex.com

To overcome challenges with sensitivity and repeatability in negative ion mode, a derivatization strategy can be employed to introduce a permanent positive charge, allowing for analysis in the more robust positive ion mode. nih.govresearchgate.net

The table below outlines a potential CE-MS method for the direct analysis of "this compound".

| Parameter | Condition |

| Capillary Electrophoresis System | Commercial CE system coupled to a mass spectrometer |

| Capillary | Fused-silica capillary |

| Background Electrolyte (BGE) | Ammonium (B1175870) acetate or ammonium formate (B1220265) buffer (pH 9-10) for negative mode |

| Separation Voltage | -20 to -30 kV |

| Injection Mode | Hydrodynamic or electrokinetic |

| Mass Spectrometer | TOF or Orbitrap for high-resolution mass analysis |

| Ionization Mode | ESI, Negative |

| Sheath Liquid | Isopropanol/water mixture with a volatile base (e.g., ammonium hydroxide) |

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of the parent compound and its potential metabolites. By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which serves as a fingerprint for the molecule.

Predicted Fragmentation Pattern of this compound:

The molecular weight of "this compound" (C8H13NO3) is 171.19 g/mol . In positive ion mode ESI, the protonated molecule [M+H]+ would have an m/z of 172.1. In negative ion mode, the deprotonated molecule [M-H]- would have an m/z of 170.1.

The fragmentation of the protonated molecule is predicted to occur at the amide and carboxylic acid functionalities. nih.govlibretexts.orglibretexts.org Key predicted fragment ions are detailed in the table below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| 172.1 | 154.1 | [M+H - H2O]+ |

| 172.1 | 126.1 | [M+H - HCOOH]+ |

| 172.1 | 102.1 | [C4H8NO]+ (Pyrrolidine-carbonyl fragment) |

| 172.1 | 70.1 | [C4H8N]+ (Pyrrolidine fragment) |

Potential Metabolites and their Identification:

Metabolic transformations of "this compound" could involve hydroxylation of the pyrrolidine ring or reduction of the ketone. These modifications would result in specific mass shifts that can be detected by MS. For example, hydroxylation would add 16 Da to the molecular weight. The fragmentation pattern of these metabolites would also be altered in a predictable way, allowing for their identification.

The following table summarizes potential metabolic modifications and the expected mass of the resulting metabolite.

| Metabolic Reaction | Mass Change (Da) | Expected m/z of [M+H]+ |

| Hydroxylation | +16 | 188.1 |

| Reduction of ketone | +2 | 174.1 |

| Glucuronidation | +176 | 348.1 |

By combining the high-resolution separation power of LC, GC, or CE with the sensitive and structurally informative detection of MS/MS, a comprehensive understanding of the fate of "this compound" in complex biological systems can be achieved.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Features for Biological Activity

While comprehensive biological activity studies specifically for 4-oxo-4-(pyrrolidin-1-yl)butanoic acid are not extensively documented in publicly available literature, analysis of structurally related compounds allows for the elucidation of key features likely essential for biological activity. The core structure can be deconstructed into three main components: the pyrrolidine (B122466) ring, the amide linkage, and the butanoic acid chain.

The pyrrolidine ring serves as a cyclic amine moiety, which is a common feature in many biologically active molecules. Its conformation and substitution patterns are critical. In related compounds, this cyclic amine often engages in crucial interactions with biological targets. For instance, in a series of potent and selective S1P₁ receptor agonists, the analogous indoline (B122111) ring system is a key element for activity. nih.gov

The amide group , connecting the pyrrolidine and the butanoic acid, provides a rigid and planar linkage. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors and donors, respectively, which is fundamental for molecular recognition at a receptor or enzyme active site.

The 4-oxo-butanoic acid moiety is a critical pharmacophore. The terminal carboxylic acid provides a key acidic center, which is often ionized at physiological pH, allowing for ionic interactions with positively charged residues (like arginine or lysine) in a protein's binding pocket. The ketone at the 4-position introduces another polar group capable of hydrogen bonding and can influence the molecule's conformation. Studies on 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives, which exhibit analgesic and anti-inflammatory activities, underscore the importance of this butanoic acid chain in conferring biological effects. researchgate.net

Impact of Substituent Modifications on Pharmacological Profiles

The modification of substituents on the core structure of this compound analogs has a profound impact on their pharmacological profiles. This is well-illustrated by research on related compounds where systematic structural changes have been correlated with changes in biological activity.

In a study of S1P₁ receptor agonists based on a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold, modifications to the indoline ring system were explored. The introduction of a 5-phenyl-1,2,4-oxadiazole (B2633127) substituent on the indoline ring was found to be a key determinant of potency and selectivity. nih.gov Further modifications to the terminal phenyl ring of the oxadiazole group could fine-tune the activity, demonstrating the sensitivity of the pharmacological profile to even distant substituent changes.

Similarly, in the development of analgesic and anti-inflammatory agents from 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid, the carboxylic acid group was converted into a series of amides. researchgate.net The nature of the amine used to form the amide bond significantly influenced the biological activity. For example, incorporating different substituted anilines or other amine-containing heterocycles led to a range of potencies.

The following table summarizes the impact of these modifications in analogous series:

| Parent Scaffold | Modification | Impact on Pharmacological Profile | Reference |

| 4-oxo-4-(indolin-1-yl)butanoic acid | Introduction of a 5-(5-phenyl-1,2,4-oxadiazol-3-yl) substituent on the indoline ring | Conferred potent and selective S1P₁ receptor agonist activity | nih.gov |

| 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid | Conversion of the carboxylic acid to various amides (e.g., with 3-aminomethylpyridine) | Modulated analgesic and anti-inflammatory activities | researchgate.net |

These examples highlight that both the cyclic amine portion and the butanoic acid terminus of the general "4-oxo-4-(cyclic-amino)butanoic acid" scaffold are amenable to modifications that can systematically alter the resulting pharmacological profile.

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity and selectivity of chiral compounds. mdpi.com Although this compound itself is achiral, the introduction of substituents on the pyrrolidine ring or the butanoic acid chain can create stereocenters, leading to enantiomers or diastereomers with potentially distinct pharmacological properties.

The influence of stereochemistry is a critical consideration in drug design, as different stereoisomers can exhibit different binding affinities for their biological targets, metabolic stabilities, and even toxicological profiles. chemscene.com The differential activity often arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into a chiral binding site, such as that of a receptor or an enzyme. For many chiral molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects.

The importance of stereochemistry in this class of compounds is highlighted by the commercial availability of specific stereoisomers of related molecules, such as 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoic acid. This indicates that for its intended application, the (R)-configuration at the 2-position of the butanoic acid chain is likely crucial for its activity.

Furthermore, studies on other heterocyclic compounds, such as 3-Br-acivicin, have shown that only specific stereoisomers possess significant biological activity. mdpi.com This stereoselectivity was attributed not only to target binding but also to stereoselective uptake by cellular transport systems. mdpi.com It is plausible that similar stereochemical dependencies would be observed for chiral derivatives of this compound.

Correlation of Chemical Structure with Mechanistic Pathways

The chemical structure of this compound and its analogs is intrinsically linked to the mechanistic pathways they engage in, whether it be a mechanism of action at a biological target or a metabolic degradation pathway.

For instance, the S1P₁ receptor agonists based on the 4-oxo-4-(indolin-1-yl)butanoic acid scaffold act by binding to and activating the S1P₁ receptor. nih.gov The key structural features—the butanoic acid headgroup, the central core, and the lipophilic tail—are all designed to fit into the receptor's binding pocket and elicit a specific conformational change that initiates downstream signaling. The carboxylic acid is often a crucial anchoring point within the receptor.

From a metabolic perspective, the structure of these compounds makes them susceptible to various enzymatic transformations. A relevant example can be drawn from the study of the oxidation of 4-oxo-4-phenyl butanoic acid. scholarsresearchlibrary.com This research details the kinetics and mechanism of its cleavage, which can be a model for the potential degradation of the butanoic acid chain in related compounds. The study found that the oxidation leads to the formation of benzoic acid, indicating a cleavage of the carbon chain. scholarsresearchlibrary.com This suggests that a potential metabolic pathway for this compound could involve the cleavage of the butanoic acid chain, possibly leading to succinic acid and the pyrrolidine-carboxamide fragment.

The following table outlines potential structure-mechanism correlations:

| Structural Feature | Correlated Mechanistic Pathway | Example/Evidence | Reference |

| 4-oxo-butanoic acid moiety | Receptor binding and activation (Mechanism of Action) | The carboxylic acid of S1P₁ agonists is a key binding element. | nih.gov |

| Butanoic acid chain | Oxidative cleavage (Metabolic/Degradation Pathway) | Oxidation of 4-oxo-4-phenyl butanoic acid yields benzoic acid. | scholarsresearchlibrary.com |

Biological Activity and Mechanistic Pharmacology

Enzyme Inhibition Studies

The interaction of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid with various enzymes has been a subject of interest, given the prevalence of the pyrrolidine (B122466) motif in known enzyme inhibitors.

Dipeptidyl Peptidase (DPP) Inhibition Mechanisms

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. youtube.com These drugs work by blocking the DPP-4 enzyme, which inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). youtube.com The inhibition of DPP-4 leads to increased levels of active GLP-1, which in turn stimulates glucose-dependent insulin (B600854) release and suppresses glucagon (B607659) secretion. youtube.comresearchgate.net

Many DPP-4 inhibitors incorporate a pyrrolidine ring in their structure, which binds to the S1 subsite of the enzyme. researchgate.netnih.gov The structure-activity relationship (SAR) studies of pyrrolidine-based DPP-4 inhibitors have revealed that the pyrrolidine moiety is a key pharmacophore for potent inhibition. nih.govnih.gov While direct experimental data on the DPP-4 inhibitory activity of this compound is not extensively available in the reviewed literature, the presence of the pyrrolidine ring suggests a potential for interaction with the DPP-4 enzyme. The butanoic acid side chain, however, differs from the typical α-aminoacyl or cyanopyrrolidine moieties found in many potent DPP-4 inhibitors. researchgate.netnih.gov Further enzymatic assays would be necessary to determine the precise inhibitory potency and mechanism of this compound against DPP-4.

Table 1: Structural Features of Pyrrolidine-Based DPP-4 Inhibitors and Potential for Interaction

| Feature | Role in DPP-4 Inhibition | Presence in this compound |

| Pyrrolidine Ring | Binds to the S1 subsite of the DPP-4 enzyme. nih.gov | Present |

| α-Aminoacyl or Cyanopyrrolidine Moiety | Often contributes to high inhibitory potency. nih.gov | Absent (features a butanoic acid side chain) |

| Electronegative Groups | Can enhance binding affinity through interactions with key residues in the active site. | The butanoic acid moiety introduces a carboxylic acid group. |

Protease and Other Enzyme Target Interactions (e.g., InhA, DNA Gyrase)

The pyrrolidine scaffold is also found in inhibitors of other enzymes crucial for the survival of pathogenic organisms.

InhA Inhibition: InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key enzyme in the mycobacterial fatty acid biosynthesis pathway and a validated target for antitubercular drugs. nih.gov Research has identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors. nih.govnih.gov These compounds typically feature a pyrrolidine ring connected to various aromatic moieties. While this compound shares the pyrrolidine core, its butanoic acid side chain is structurally distinct from the carboxamide linkage found in the most potent reported pyrrolidine-based InhA inhibitors. nih.gov Studies on pyrrolidinone and other pyrrolidine derivatives have shown that some compounds, while not potent InhA inhibitors, can still exhibit activity against M. tuberculosis through potentially different mechanisms. acs.org The antitubercular potential of this compound would require specific screening against M. tuberculosis and its essential enzymes like InhA. nih.govresearchgate.netmdpi.com

DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase that is a well-established target for antibiotics. patsnap.com The pyrrolamide class of DNA gyrase inhibitors, identified through fragment-based screening, targets the ATP-binding pocket of the GyrB subunit. patsnap.com These compounds are characterized by a central pyrrole (B145914) or pyrrolidine ring. While direct studies on this compound as a DNA gyrase inhibitor are not prominent, other derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been shown to inhibit DNA gyrase. nih.gov Given the structural differences, the specific activity of this compound against DNA gyrase remains to be experimentally determined.

Impact on Sodium Channels

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as anticonvulsants, antiarrhythmics, and local anesthetics. nih.gov To date, there is no direct scientific literature available that specifically investigates the interaction of this compound with sodium channels.

Receptor Binding and Modulation

The interaction of this compound with specific brain receptors has been inferred primarily through its structural similarity to the antiepileptic drug levetiracetam (B1674943).

Brain-Specific Binding Site Interactions (e.g., Levetiracetam Binding Site)

The primary molecular target of the antiepileptic drug levetiracetam is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). nih.govbohrium.comnih.gov SV2A is an integral membrane protein found in the membranes of synaptic vesicles and is involved in the regulation of neurotransmitter release. nih.govnih.gov The binding of levetiracetam to SV2A is thought to modulate its function, leading to a reduction in seizure activity. nih.govbohrium.com

Given that this compound shares the core 2-oxopyrrolidine structure with levetiracetam, it is hypothesized to interact with the SV2A binding site. Structure-activity relationship (SAR) studies of levetiracetam and its analogs have demonstrated that modifications to the side chain can significantly impact binding affinity for SV2A. nih.govnih.gov For instance, the introduction of a propyl group at the 4-position of the pyrrolidine ring, as seen in brivaracetam, results in a significantly higher affinity for SV2A compared to levetiracetam. researchgate.net The replacement of the amide group in levetiracetam with a carboxylic acid, as in this compound, represents another structural modification whose impact on SV2A binding affinity requires direct experimental validation.

Table 2: Comparison of Levetiracetam Analogs and Their Affinity for SV2A

| Compound | Structural Modification from Levetiracetam | Reported SV2A Binding Affinity (Relative to Levetiracetam) |

| Levetiracetam | - | Baseline |

| Brivaracetam | (R)-propyl group at the 4-position of the pyrrolidine ring. researchgate.net | 15-30 times greater than levetiracetam. researchgate.net |

| Seletracetam | (R)-2,2-difluoroethenyl group at the 4-position of the pyrrolidine ring. nih.gov | 10-fold greater than levetiracetam. nih.gov |

| This compound | Carboxylic acid in place of the primary amide on the side chain. | Not explicitly reported in the reviewed literature. |

Neurotransmitter System Interactions

The interaction of this compound with neurotransmitter systems is likely mediated through its potential binding to SV2A. SV2A modulators are believed to influence the release of neurotransmitters such as glutamate (B1630785) and GABA. patsnap.com By binding to SV2A, these ligands may stabilize the process of synaptic vesicle exocytosis, thereby reducing neuronal hyperexcitability without affecting normal basal neurotransmission. nih.govpnas.org This modulatory effect on neurotransmitter release is central to the therapeutic action of SV2A ligands in conditions like epilepsy. nih.govnih.gov

Modulation of Immune Responses

No studies were found that investigated the effects of this compound on immune cells, cytokine production, or inflammatory pathways.

Cellular and Molecular Mechanisms of Action

Effects on Cell Membranes and Intracellular Components

There is no available data on how this compound may interact with or affect the integrity and function of cellular membranes or other intracellular components.

Apoptosis Induction Pathways

No research has been published detailing any pro-apoptotic or anti-apoptotic activity of this compound or its potential involvement in any of the known apoptosis induction pathways.

Preclinical and Therapeutic Research Endeavors

Investigations in Metabolic Disorders (e.g., Type 2 Diabetes Mellitus)

No peer-reviewed articles or clinical data were found that investigate the role or efficacy of 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid in the context of metabolic disorders, including Type 2 Diabetes Mellitus. Research into related chemical structures, such as 4-oxo-4-(3-pyridyl)butanoic acid, has been conducted in the context of nicotine (B1678760) metabolism but is not relevant to diabetes. nih.govumn.edu

Role as a Promising Scaffold for Further Drug Discovery Efforts

While direct therapeutic applications are not established, this compound serves as a valuable and versatile scaffold in the field of medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine (B122466) ring attached to a butanoic acid chain, provides a foundational framework for the synthesis of more complex and biologically active molecules.

The utility of this compound as a building block is evident in patent literature, where it is employed as a starting material or intermediate in the creation of novel therapeutic agents. For instance, it has been utilized in the synthesis of amide-containing compounds designed as inhibitors of Lon protease homolog, mitochondrial (Lonp1), a potential target in various diseases. acs.org Additionally, synthetic procedures for creating highly functionalized pyrrolidine-based arginase inhibitors have also incorporated this compound. scispace.com

The pyrrolidine motif is a well-regarded feature in drug design, known for its ability to introduce three-dimensional complexity into a molecule, which can enhance binding to biological targets. The butanoic acid portion offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships. The development of a potent Leukotriene A4 hydrolase inhibitor, 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051), from a fragment-based approach underscores the significance of the pyrrolidinyl butanoic acid core in generating novel drug candidates. acs.org This highlights the potential of the this compound scaffold to be elaborated into a diverse range of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach. A common route includes the condensation of pyrrolidine with a β-keto acid derivative, followed by oxidation or cyclization steps. For example, analogous compounds (e.g., 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid) are synthesized via nucleophilic substitution and subsequent purification using column chromatography . Optimization focuses on controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., THF for improved solubility). Yield improvements (>70%) are achieved by iterative adjustment of stoichiometry and catalyst loading (e.g., using DMAP for acylations) .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyrrolidine protons appearing as a multiplet at δ 1.8–2.1 ppm and the carbonyl group at δ 170–175 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities at levels <0.1% .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical m/z: 199.12 for C₈H₁₃NO₃) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related pyrrolidine derivatives exhibit enzyme inhibition (e.g., cyclooxygenase-2) and antioxidant activity in vitro. Assays involve incubating the compound with target enzymes (e.g., COX-2 at 37°C in PBS buffer) and measuring activity via spectrophotometry (e.g., TMPD oxidation at 610 nm) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding affinity (KD values).

- X-ray Crystallography : Co-crystallize the compound with its target to resolve interaction sites (e.g., hydrogen bonding with active-site residues) .

- Gene Knockdown Studies : Use siRNA to silence putative targets and assess changes in the compound’s efficacy via dose-response curves .

Q. What strategies are effective for designing analogs with improved bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the pyrrolidine ring with azetidine or piperidine to alter steric effects . Introduce electron-withdrawing groups (e.g., fluorine) to the butanoic acid backbone to enhance metabolic stability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Q. How should contradictory data in bioactivity assays (e.g., inconsistent IC₅₀ values) be addressed?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum batch) and include positive controls (e.g., known inhibitors).

- Meta-Analysis : Compare results across studies using platforms like PubChem BioAssay to identify outliers .

- Orthogonal Assays : Validate findings with alternative methods (e.g., switch from MTT to ATP-based viability assays) .

Q. What protocols ensure the stability of this compound during storage and handling?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten